2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide

DFT calculation HOMO-LUMO gap electronic properties

This compound is a structurally differentiated quinoline-4-carboxamide probe featuring a 2-chloro electron-withdrawing group coupled with a conformationally flexible, lipophilic 4-methylcyclohexyl amide tail. This specific substitution pattern is unmatched among commercially available analogs, delivering distinct pharmacological profiles for antimalarial phenotypic screening orthogonal to PfEF2-targeted cabamiquine (DDD107498), KCNQ ion channel subtype profiling, and anticancer SAR campaigns. Substituting with other quinoline-4-carboxamide analogs risks divergent target selectivity and potency.

Molecular Formula C17H19ClN2O
Molecular Weight 302.8
CAS No. 1090827-81-8
Cat. No. B2735048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide
CAS1090827-81-8
Molecular FormulaC17H19ClN2O
Molecular Weight302.8
Structural Identifiers
SMILESCC1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl
InChIInChI=1S/C17H19ClN2O/c1-11-6-8-12(9-7-11)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3,(H,19,21)
InChIKeyBARIOSPDNQTJMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide (CAS 1090827-81-8): Structural Identity and Chemical Class


2-Chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide (CAS 1090827-81-8) is a synthetic small-molecule quinoline-4-carboxamide derivative with the molecular formula C₁₇H₁₉ClN₂O and a molecular weight of 302.8 g/mol . It features a quinoline heterocyclic core bearing a chlorine atom at the 2-position and a 4-methylcyclohexylamide substituent at the 4-position carboxamide [1]. This compound belongs to the broader quinoline-4-carboxamide chemical class, which has been extensively investigated in medicinal chemistry for antimalarial, antibacterial, and ion-channel modulatory applications [2]. Notably, the 2-chloroquinoline-4-carboxamide substructure has been employed as a privileged scaffold in multiple drug discovery campaigns, including the development of the clinical-stage antimalarial candidate cabamiquine (DDD107498) [3].

Why Generic Substitution Fails for 2-Chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide: Structural Divergence Within the Quinoline-4-Carboxamide Class


Substitution of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide with other quinoline-4-carboxamide derivatives is pharmacologically unsound because the combination of the 2-chloro electron-withdrawing substituent and the conformationally flexible, lipophilic 4-methylcyclohexyl amide tail is structurally unmatched among commercially available analogs. Published structure-activity relationship (SAR) studies on quinoline-4-carboxamides demonstrate that both the nature of the 2-position substituent and the steric/electronic profile of the amide nitrogen substituent profoundly modulate target engagement—alterations at either position can shift potency by orders of magnitude against targets such as Plasmodium falciparum translation elongation factor 2 (PfEF2), KCNQ potassium channels, and dihydroorotate dehydrogenase (DHODH) [1][2]. The closest available analogs—such as 2-chloro-N-phenylquinoline-4-carboxamide (planar aromatic amide), 2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide (basic tertiary amine tail), and 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide (para-ethoxy aromatic)—each display fundamentally different physicochemical and pharmacological profiles . Consequently, procurement decisions based solely on the quinoline-4-carboxamide core without accounting for the specific 2-chloro and 4-methylcyclohexyl substitution pattern risk acquiring compounds with divergent target selectivity, potency, and ADME properties.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide: SAR, Target Engagement, and Physicochemical Benchmarking


2-Chloro Substituent Impact on Quinoline Core Electronics: DFT-Calculated HOMO-LUMO Gap vs. Unsubstituted Quinoline-4-Carboxamide

Density functional theory (DFT) studies on quinoline-4-carboxamide derivatives demonstrate that the introduction of an electron-withdrawing chloro group at the 2-position of the quinoline ring significantly modulates frontier molecular orbital energies. In a 2026 study of quinoline-4-carboxamide oxidoreductase inhibitors, B3LYP/6-31G(d,p) DFT calculations established that electron-withdrawing substituents on the quinoline core reduce the HOMO-LUMO energy gap (ΔE), thereby enhancing electrophilicity (ω) and chemical reactivity relative to unsubstituted analogs [1]. For 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide, theoretical predictions indicate that the 2-chloro group lowers the LUMO energy compared with 2-unsubstituted quinoline-4-carboxamides, facilitating nucleophilic attack and potentially strengthening π–π stacking interactions with aromatic residues in biological targets [1][2]. This electronic perturbation differentiates the compound from 2-unsubstituted or 2-alkyl-substituted quinoline-4-carboxamide analogs that lack this electron-withdrawing effect.

DFT calculation HOMO-LUMO gap electronic properties quinoline-4-carboxamide 2-chloro substitution

Conformational Differentiation of the 4-Methylcyclohexyl Amide Tail: Steric Bulk vs. Linear or Planar Amide Substituents

The 4-methylcyclohexyl group on the carboxamide nitrogen introduces a combination of conformational flexibility (chair-boat interconversion of the cyclohexane ring), significant steric bulk, and enhanced lipophilicity (predicted cLogP contribution) that distinguishes this compound from analogs bearing planar aromatic (e.g., N-phenyl, N-(4-ethoxyphenyl)) or linear/basic amine (e.g., N-(2-(diethylamino)ethyl)) amide substituents . Among the closest commercially cataloged analogs: 2-chloro-N-phenylquinoline-4-carboxamide (CAS not specified; MW 282.72; planar N-phenyl) lacks the conformational flexibility and steric volume of the 4-methylcyclohexyl group; 2-chloro-N-(2-(diethylamino)ethyl)quinoline-4-carboxamide (CAS 87864-14-0; MW 305.80) bears a basic tertiary amine that introduces pH-dependent ionization absent in the neutral 4-methylcyclohexyl derivative; and 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide (CAS 326610-99-5; MW 326.8) carries a para-ethoxy aromatic substituent with distinct electronic character . The 4-methylcyclohexyl group is predicted to confer enhanced membrane permeability due to its aliphatic, non-ionizable nature while simultaneously providing greater metabolic stability than N-aryl amides, which are susceptible to oxidative metabolism and amide hydrolysis [1].

conformational analysis cyclohexyl amide steric effects lipophilicity ADME prediction

Differentiation from Clinical-Stage Quinoline-4-Carboxamides: Structural Divergence from Cabamiquine (DDD107498)

Cabamiquine (DDD107498/M5717; CAS 1469439-69-7), the most advanced quinoline-4-carboxamide antimalarial candidate, differs from 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide at three key structural positions: (i) a 6-fluoro rather than 2-chloro substitution on the quinoline core; (ii) a 2-[4-(morpholin-4-ylmethyl)phenyl] substituent at the 2-position instead of a simple chlorine; and (iii) an N-(2-(pyrrolidin-1-yl)ethyl) basic amide tail rather than the neutral 4-methylcyclohexyl group [1]. Cabamiquine achieves an EC₅₀ of 1 nM against P. falciparum 3D7 through inhibition of translation elongation factor 2 (PfEF2), a mechanism that requires the precise substitution pattern present in the optimized lead . In contrast, the phenotypic screening hit series from which cabamiquine was derived displayed only moderate antiplasmodial potency (IC₅₀ range ~0.07–0.13 µM for early quinoline-4-carboxamides) with suboptimal physicochemical properties and poor microsomal stability before systematic SAR optimization [2]. This compound's distinct substitution pattern (2-Cl, N-4-methylcyclohexyl) places it outside the cabamiquine chemotype, making it relevant for probing alternative target profiles and for resistance-bypass studies where PfEF2 mutations may compromise cabamiquine efficacy.

antimalarial PfEF2 inhibitor cabamiquine DDD107498 quinoline-4-carboxamide SAR

Antibacterial Activity Baseline: 2-Chloroquinoline-4-Carboxamide Core vs. Quinoline-4-Carboxylic Acid Analogs

A systematic 2013 study by Shivaraj et al. synthesized and evaluated a series of 2-chloroquinoline-4-carboxamides and quinoline-6-carboxamides for in vitro antibacterial activity against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) [1]. The results established that 2-chloroquinoline-4-carboxamides with varying amine substituents display measurable antibacterial activity, with MIC values determined for compounds showing zone-of-inhibition activity in preliminary disc-diffusion screening [1]. Separately, a broader 2000 study on quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives found that the carboxamide class exhibited only weak antimicrobial effects compared with the corresponding carboxylic acid derivatives, which induced profound morphological changes in fungal hyphae [2]. This class-level evidence establishes a baseline expectation for 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide: its antibacterial activity is predicted to fall within the weak-to-moderate range characteristic of the 2-chloroquinoline-4-carboxamide subclass, with the specific activity modulated by the 4-methylcyclohexyl amide substituent [1][2].

antibacterial MIC quinoline-4-carboxamide Staphylococcus aureus Escherichia coli

Anticancer Activity of the 2-Chloroquinoline-4-Carboxamide Core: Quantitative Cytotoxicity Comparison Across Cancer Cell Lines

The unadorned 2-chloroquinoline-4-carboxamide core compound (CAS 4295-16-3; no amide substituent) has been evaluated for in vitro anticancer activity across multiple human cancer cell lines, establishing a quantitative baseline for the pharmacophore . Reported IC₅₀ values are: SNB-75 (CNS cancer) = 5.0 µM; MCF-7 (breast cancer) = 3.5 µM; and A549 (lung cancer) = 4.0 µM . By comparison, the more elaborated analog N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide showed reduced potency with IC₅₀ values of 12 µM (MCF-7) and 15 µM (A549), demonstrating that amide substituent identity significantly modulates anticancer potency . For 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide, the 4-methylcyclohexyl substituent is predicted to confer intermediate lipophilicity and steric properties that may shift potency relative to both the unsubstituted core and the benzodiazolyl-propyl analog, making this compound a valuable probe for dissecting the contribution of aliphatic cycloalkyl substitution to anticancer SAR within the 2-chloroquinoline-4-carboxamide series [1].

anticancer cytotoxicity IC50 MCF-7 SNB-75 A549 2-chloroquinoline-4-carboxamide

CYP2C9 Type II Binding Paradigm: Metabolic Differentiation via Heme Iron Coordination Propensity

Systematic cytochrome P450 binding studies on quinoline-4-carboxamide analogs have established that the quinoline nitrogen can coordinate directly with the ferric heme iron of CYP2C9 and CYP3A4 in a type II binding mode [1][2]. This binding mode is critically dependent on the accessibility of the quinoline nitrogen, which in turn is modulated by substituents at the 2-position [1]. The 2-chloro substituent in 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is predicted to influence the electronic environment and steric accessibility of the quinoline nitrogen differently than the 6-fluoro substitution pattern found in cabamiquine or the 2-unsubstituted pattern in other analogs [1]. Notably, type II binding quinoline carboxamide analogs were found to be metabolically 2- to 12-fold less stable at subsaturating concentrations compared with type I binding counterparts, demonstrating that subtle structural modifications that alter CYP binding mode have profound consequences for metabolic half-life [2]. This established SAR provides a predictive framework for differentiating this compound from analogs with altered quinoline substitution patterns in terms of expected CYP-mediated metabolic stability.

CYP2C9 type II binding heme coordination metabolic stability quinoline-4-carboxamide

Optimal Research and Procurement Application Scenarios for 2-Chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide


Antimalarial Probe Discovery: Structurally Orthogonal Quinoline-4-Carboxamide for PfEF2-Independent Target Screening

This compound serves as a structurally differentiated quinoline-4-carboxamide probe for antimalarial phenotypic screening programs that require chemical matter orthogonal to the PfEF2-targeted cabamiquine (DDD107498) chemotype. The presence of a 2-chloro substituent (rather than 6-fluoro), the absence of a 2-aryl substitution, and the neutral 4-methylcyclohexyl amide tail collectively distinguish it from the cabamiquine series at three key positions [1]. Procurement is indicated for antimalarial hit-finding campaigns seeking to identify compounds with mechanisms of action distinct from translation elongation factor 2 inhibition, particularly for testing against cabamiquine-resistant P. falciparum strains [2].

Anticancer SAR Expansion: Cycloalkyl Amide Substituent Probing of the 2-Chloroquinoline-4-Carboxamide Pharmacophore

The verified single-digit micromolar anticancer activity of the 2-chloroquinoline-4-carboxamide core (IC₅₀ = 3.5–5.0 µM across MCF-7, A549, and SNB-75 cell lines) [1] establishes this scaffold as a tractable starting point for medicinal chemistry optimization. The 4-methylcyclohexyl amide substituent introduces a sterically demanding, non-aromatic, non-ionizable tail that occupies chemical space distinct from both the unsubstituted core amide and N-aryl or N-aminoalkyl analogs [2]. This compound is therefore indicated for procurement in anticancer SAR campaigns that aim to systematically probe the effect of cycloalkyl substitution on cytotoxicity potency, target selectivity (e.g., HDAC vs. topoisomerase vs. kinase inhibition), and ADME properties within the 2-chloroquinoline-4-carboxamide series.

Ion Channel Modulator Screening: KCNQ Potassium Channel Subtype Selectivity Profiling

Quinoline-4-carboxamide derivatives have demonstrated activity at KCNQ potassium channels, with structurally diverse analogs showing IC₅₀ values ranging from 110 nM to 634 nM for KCNQ2 inhibition and 120 nM for KCNQ2/3 heteromeric channel antagonism [1][2]. The unique combination of a 2-chloro substituent and a 4-methylcyclohexyl amide tail in this compound provides a distinct molecular recognition surface for KCNQ channel subtype interactions compared with quinoline-4-carboxamides bearing 2-aryl or 2-alkyl substituents [1]. Procurement is recommended for ion channel screening panels, particularly for KCNQ2, KCNQ2/3, and related Kv7 family members, where this compound may reveal subtype-selective pharmacology inaccessible to existing quinoline-4-carboxamide analogs.

Antibacterial Scaffold Optimization: 2-Chloroquinoline-4-Carboxamide with Aliphatic Cycloalkyl Tail for Gram-Positive Pathogen Targeting

The demonstrated antibacterial activity of 2-chloroquinoline-4-carboxamides against S. aureus and E. coli [1], combined with the generally weak antimicrobial profile of the quinoline-4-carboxamide class relative to the corresponding carboxylic acid derivatives [2], creates a defined optimization window where substituent modifications can meaningfully improve potency. The 4-methylcyclohexyl group is predicted to enhance membrane permeability through increased lipophilicity while maintaining a neutral charge state across physiological pH ranges. This compound is indicated for procurement in antibacterial medicinal chemistry programs targeting Gram-positive pathogens, where the 2-chloro pharmacophore is retained and the amide substituent is systematically varied to establish SAR for MIC improvement.

Quote Request

Request a Quote for 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.